3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
3-Cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a cyclopentyl substituent at the β-position of the propanoic acid backbone and an Fmoc group, which serves as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS). The compound is synthesized via standard Fmoc-chemistry protocols, often involving carbodiimide-mediated coupling reactions . Key properties include:
- Molecular formula: C₂₂H₂₃NO₄
- Molecular weight: 377.43 g/mol
- Purity: ≥95% (HPLC)
- Applications: Primarily used as a building block in peptide synthesis, enabling the incorporation of cyclopentyl-modified residues into bioactive sequences.
Properties
CAS No. |
954225-72-0 |
|---|---|
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-21(15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26) |
InChI Key |
UUHBRVGMVCJAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
88 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopentylpropanoic Acid Backbone
The cyclopentyl moiety in 3-cyclopentylpropanoic acid serves as a steric hindrance element to control peptide conformation. Source details a high-temperature alkali-mediated synthesis starting from cyclopentanone or cyclopentanol. In this two-step process, cyclopentanone undergoes condensation with molten potassium hydroxide at 200–270°C, followed by carboxylation at 290–350°C to yield 3-cyclopentylpropionic acid (Fig. 1a). The reaction achieves 78–85% yield under optimized conditions, with purity >95% after fractional distillation .
Key Reaction Parameters
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | 200–270°C | Maximizes aldol condensation |
| Temperature (Step 2) | 290–350°C | Enhances carboxylation efficiency |
| Alkali Hydroxide | KOH/NaOH (3:1 molar) | Reduces side-product formation |
| Reaction Time | 4–6 hours | Balances conversion vs. degradation |
Introduction of the Fmoc-Protected Amino Group
The fluorenylmethoxycarbonyl (Fmoc) group provides temporary α-amino protection during solid-phase peptide synthesis (SPPS). Source demonstrates a regioselective method for attaching Fmoc to the β-amino position of 3-cyclopentylpropanoic acid. Using Fmoc-Cl (fluorenylmethyl chloroformate) in anhydrous dichloromethane with N,N-diisopropylethylamine (DIPEA), the reaction proceeds at 0°C for 2 hours, achieving 92% coupling efficiency (Fig. 1b). Crucially, this method suppresses α-carbon racemization (<0.5%) compared to traditional carbodiimide-based approaches .
Optimized Fmoc Coupling Protocol
-
Solvent : Dichloromethane (DCM), dried over molecular sieves
-
Base : DIPEA (3.0 equiv), added dropwise to maintain pH 8–9
-
Temperature : 0°C → 25°C (ramped over 30 minutes)
-
Workup : Sequential washes with 5% citric acid, saturated NaHCO₃, and brine
SPPS Integration and Side-Chain Functionalization
Source outlines a hybrid SPPS strategy for incorporating Fmoc-cyclopentylpropanoic acid into peptide chains. The resin-bound peptide undergoes iterative cycles of:
-
Deprotection : 20% piperidine/DMF (2 × 5 minutes)
-
Coupling : HBTU/DIPEA activation (4.0 equiv amino acid, 1-hour reaction)
-
Capping : Acetic anhydride/pyridine (1:1 v/v, 10 minutes)
Notably, the cyclopentyl group’s steric bulk necessitates extended coupling times (90 minutes) for residues adjacent to proline or β-branched amino acids .
Racemization Suppression Techniques
α-Carbon racemization remains a critical challenge during Fmoc-SPPS. Source introduces a DNPBS (3,5-dinitrobenzene sulfonyl) protection strategy that reduces racemization to <0.1% (vs. 1.5% with standard protocols). The method involves:
-
Pre-activation of the carboxyl group with DNPBS-Cl
-
In situ neutralization using collidine
-
Low-temperature coupling (-15°C) in DMF/THF (3:1)
This approach preserves stereochemical integrity even for histidine-rich sequences .
Industrial-Scale Production Considerations
For bulk synthesis, the patent in Source recommends continuous flow reactors with:
-
Reactor Type : Tubular nickel-chromium alloy
-
Pressure : 15–20 bar
-
Catalyst : KOH-coated alumina beads
This configuration achieves 92% conversion efficiency at 320°C with a residence time of 8 minutes, enabling kilogram-scale production .
Analytical Characterization
Post-synthetic validation employs:
-
HPLC : C18 column, 0.1% TFA/ACN gradient (95:5 → 60:40 over 30 minutes)
-
MS : ESI-QTOF, m/z 407.5 [M+H]+ (calculated for C₂₅H₂₉NO₄)
-
Chiral GC : Cyclodextrin-based column confirms >99% enantiomeric purity
Comparative Analysis of Protection Strategies
| Method | Racemization (%) | Yield (%) | Scalability |
|---|---|---|---|
| Standard Fmoc-SPPS | 1.5 | 85 | Moderate |
| DNPBS-SPPS | <0.1 | 91 | High |
| Boc-SPPS | 0.3 | 78 | Low |
The DNPBS method outperforms alternatives in both yield and stereochemical control, though it requires specialized reagents .
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The Fmoc group is often removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or alcohols depending on the specific conditions.
Reduction: Alcohols.
Substitution: Free amine groups ready for further functionalization.
Scientific Research Applications
Medicinal Chemistry Applications
Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protective group for amino acids in solid-phase peptide synthesis. This compound allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides.
Case Study: Anticancer Peptides
Research has demonstrated that peptides synthesized using Fmoc-protected amino acids exhibit enhanced biological activity against cancer cells. For instance, studies have shown that peptides incorporating cyclopentyl groups can improve the selectivity and potency of anticancer agents by enhancing their membrane permeability and stability in biological systems.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in studies focused on enzyme inhibition, particularly in the context of proteases and other enzymes involved in disease pathways. Its structural properties allow it to interact with active sites of enzymes, making it a valuable tool for investigating enzyme mechanisms and developing inhibitors.
Table 1: Enzyme Inhibition Studies Using 3-Cyclopentyl-3-(Fmoc) Amino Acid
| Study | Target Enzyme | Inhibition Type | Result |
|---|---|---|---|
| Serine Protease | Competitive | IC50 = 12 µM | |
| Dipeptidyl Peptidase IV | Non-competitive | IC50 = 8 µM |
Therapeutic Potential
Neuroprotective Effects
Recent studies have indicated that compounds similar to 3-cyclopentyl-3-(Fmoc) amino acid exhibit neuroprotective properties. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The cyclopentyl moiety may enhance blood-brain barrier permeability, allowing for better therapeutic delivery.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of Fmoc-protected peptides has shown promising results in reducing neuronal loss and improving cognitive function. These studies highlight the therapeutic potential of this compound in neurobiology.
Mechanism of Action
The mechanism of action for 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid with analogous Fmoc-protected amino acids:
Structural and Functional Insights
Lipophilicity and Steric Effects :
- The cyclopentyl group in the target compound increases lipophilicity (logP ~3.2) compared to aromatic analogs like the benzo[d][1,3]dioxol-5-yl derivative (logP ~2.8) . This property is critical for designing peptides with enhanced cell permeability.
- Steric hindrance from the cyclopentyl group may reduce enzymatic degradation but could also limit binding affinity in certain targets compared to less bulky substituents (e.g., difluoromethylphenyl) .
Stereochemical Considerations: The (S)-configuration in the target compound is common in bioactive peptides, whereas (R)-isomers (e.g., (R)-2-bromophenyl analog) are less frequently used due to compatibility issues with natural L-amino acid backbones .
Synthetic Utility :
- Compounds with orthogonal protecting groups, such as the allyloxycarbonyl (Alloc)-containing derivative, enable multi-step SPPS by allowing selective deprotection under mild conditions (e.g., Pd-catalyzed removal) .
Biological Activity :
- The 4-(difluoromethyl)phenyl analog demonstrates antiviral activity against HIV-1, attributed to its ability to disrupt viral entry mechanisms .
- Indole- and thiophene-containing derivatives are employed in fluorescent labeling and bioconjugation due to their photophysical properties .
Key Contrasts and Limitations
- Solubility: Sulfonamide derivatives (e.g., (S)-2-benzenesulfonamido-3-Fmoc-propanoic acid) exhibit higher aqueous solubility (~15 mg/mL) than the cyclopentyl analog (~2 mg/mL), making them preferable for in vitro assays .
- Thermal Stability : Cyclopentyl and aliphatic substituents generally improve thermal stability (decomposition >200°C) compared to heteroaromatic analogs (e.g., thiophene derivatives decompose at ~180°C) .
- Cost and Availability : Bromophenyl and indole derivatives are more expensive (e.g., $317/5g for 2-bromophenyl analog) compared to the cyclopentyl compound ($77/250mg) due to complex synthesis and purification steps .
Biological Activity
3-Cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, commonly referred to as a fluorene-derived amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3-cyclopentyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine
- Molecular Formula : C23H25NO4
- Molecular Weight : 379.46 g/mol
- CAS Number : 1219422-04-4
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Receptor Modulation : The fluorene moiety is known for its ability to modulate receptor activity, particularly in pathways involving neurotransmitters and hormones.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
- Cell Signaling Pathways : The compound has been implicated in modulating cell signaling pathways such as TGF-beta/Smad and MAPK/ERK pathways, which are crucial in cellular responses to growth factors and stress.
Antitumor Activity
Recent studies have indicated that derivatives of fluorene compounds exhibit significant antitumor properties. For instance:
- A study demonstrated that similar fluorene derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation and cell cycle arrest .
Anti-inflammatory Effects
Research has shown that compounds with similar structures can modulate inflammatory responses:
- A case study highlighted the ability of fluorene derivatives to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Enzyme inhibition | Targeting specific metabolic enzymes |
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6. This study supports the potential use of fluorene derivatives in managing chronic inflammatory conditions.
Q & A
Q. Optimization considerations :
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require low temperatures (−20°C to 0°C) to suppress side reactions .
- Reaction time : Extended reaction times (12–24 hours) improve yields for sterically hindered cyclopentyl group incorporation .
- Purification : Reverse-phase HPLC or silica gel chromatography ensures >95% purity, critical for peptide synthesis applications .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C): Validates stereochemistry and functional group integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, cyclopentyl CH₂ signals at δ 1.5–2.0 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z ~414 for C₂₃H₂₈N₂O₄) .
- HPLC : Quantifies purity (>99% for peptide synthesis) and detects diastereomers or racemization by-products .
- FT-IR : Identifies carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
Advanced: How does the stereochemistry of the cyclopentyl group influence the compound’s reactivity in peptide coupling reactions?
- Steric effects : The R- or S-configured cyclopentyl group impacts coupling efficiency. For example, S-cyclopentyl derivatives exhibit slower coupling kinetics due to steric hindrance with bulky Fmoc groups, requiring longer reaction times (24–48 hours) .
- Enantioselectivity : In chiral environments (e.g., enzyme-mediated couplings), the R-configuration may enhance recognition by proteases or ligases, as observed in fluorinated analogs .
- Racemization risk : Elevated temperatures (>25°C) during coupling can induce epimerization at the cyclopentyl-bearing carbon, monitored by chiral HPLC .
Advanced: What strategies mitigate racemization during the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-catalyzed racemization .
Coupling agents : Use OxymaPure/DIC instead of HOBt/EDCI, which lowers racemization rates by 50% in sterically hindered systems .
In situ activation : Pre-activate the carboxylic acid as a pentafluorophenyl ester to minimize exposure to basic conditions .
Monitoring : Employ real-time LC-MS to detect racemized by-products (>0.5% threshold) and adjust coupling protocols .
Advanced: How do structural modifications (e.g., fluorination or hydroxylation) of the cyclopentyl group affect biological activity in peptide analogs?
-
Fluorinated analogs : Substituting cyclopentyl with 4-fluorophenyl (as in related compounds) enhances metabolic stability and target binding affinity (e.g., 2-fold increase in protease inhibition) .
-
Hydroxylation : Introducing a hydroxyl group improves solubility (logP reduction by ~0.5 units) but may reduce membrane permeability in cell-based assays .
-
Comparative data :
Modification Solubility (mg/mL) Protease IC₅₀ (nM) Cyclopentyl (base) 0.8 120 4-Fluorophenyl 0.5 60 Hydroxylated 1.2 150
Advanced: What are the limitations in current research on this compound’s interactions with biological targets?
- Sparse biological data : While Fmoc-amino acids are widely used in peptide synthesis, specific studies on this compound’s in vivo pharmacokinetics or toxicity are lacking .
- Structural ambiguity : Limited X-ray crystallography or cryo-EM data for complexes with targets (e.g., GPCRs or kinases) hinders mechanistic insights .
- Contradictory stability reports : Some studies suggest Fmoc deprotection under mild acidic conditions (e.g., 20% piperidine), while others note stability in pH 4–8 buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
